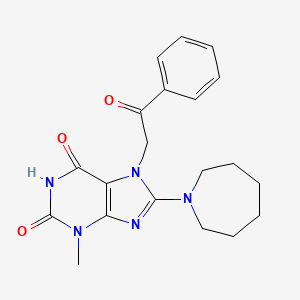

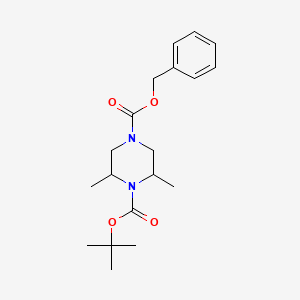

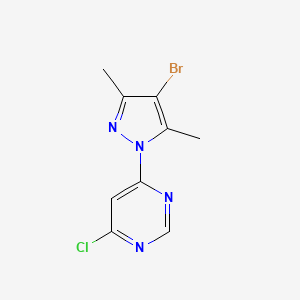

![molecular formula C24H26FN3O3 B2858144 4-fluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide CAS No. 877634-22-5](/img/structure/B2858144.png)

4-fluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Neuropharmacology Applications

Serotonin 1A Receptor Imaging in Alzheimer's Disease : This compound, as a fluorine-18 labeled derivative, has been utilized in positron emission tomography (PET) imaging studies to quantify serotonin 1A (5-HT1A) receptor densities in the brains of patients with Alzheimer's disease. Significant decreases in 5-HT1A receptor densities were observed in Alzheimer's patients compared to controls, correlating with clinical symptom severity and decreased glucose utilization in affected brain regions (Kepe et al., 2006).

Development of PET Tracers for Neuropsychiatric Disorders : Analogues of this compound have been synthesized and tested as potential PET tracers for imaging serotonin 5-HT1A receptors, which are implicated in various neuropsychiatric disorders. For example, certain derivatives have shown promise due to their high affinity, selectivity, and favorable in vivo kinetics for 5-HT1A receptors, suggesting their utility in the diagnosis and study of psychiatric conditions (García et al., 2014).

Medicinal Chemistry Applications

HIV-1 Attachment Inhibition : Derivatives of this compound have been identified as potent inhibitors of HIV-1 attachment, effectively interfering with the interaction between the viral gp120 and the host cell receptor CD4. This indicates potential applications in the development of novel antiviral agents targeting the initial steps of HIV infection (Wang et al., 2009).

Dopamine Reuptake Inhibitors : As part of a study to develop novel dopamine transporter (DAT) ligands, heteroaromatic analogs of this compound were synthesized and evaluated. These derivatives showed high affinity and selectivity for DAT over serotonin transporter (SERT), suggesting their utility in exploring dopaminergic function and potential therapeutic applications in disorders related to dopamine dysregulation (Matecka et al., 1997).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

4-fluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FN3O3/c1-30-21-10-8-20(9-11-21)27-12-14-28(15-13-27)22(23-3-2-16-31-23)17-26-24(29)18-4-6-19(25)7-5-18/h2-11,16,22H,12-15,17H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNLOVWKJCVKCDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C3=CC=C(C=C3)F)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

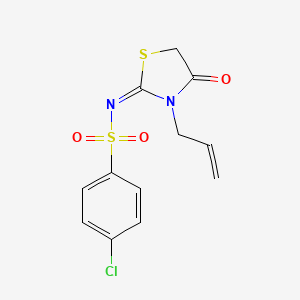

![1-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2858070.png)

![N-[(4-fluorophenyl)methyl]-2-(piperidin-3-yl)acetamide](/img/structure/B2858076.png)

![(1R,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undec-8-ene;hydrochloride](/img/structure/B2858081.png)